

An In-depth Technical Guide to 2,5-Dimethoxy-4-ethoxyamphetamine (MEM)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,5-Dimethoxy-4-ethoxyamphetamine

CAS No.: 16128-88-4

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of **2,5-Dimethoxy-4-ethoxyamphetamine (MEM)**. First synthesized by the renowned chemist Alexander Shulgin, MEM is a psychedelic compound belonging to the phenethylamine and DOx chemical classes. This document details its origins, methods of synthesis, and its primary mechanism of action as a serotonin 5-HT₂ receptor agonist. Quantitative pharmacological data, where available for closely related analogs, are presented to offer a comparative context for its potency and efficacy. Experimental protocols for both synthesis and pharmacological evaluation are outlined to serve as a resource for researchers in the field of psychopharmacology and medicinal chemistry.

Discovery and History

2,5-Dimethoxy-4-ethoxyamphetamine, commonly known as MEM, was first synthesized and evaluated by Alexander Shulgin.[1] It was initially described in the scientific literature in 1968.[2]

A more detailed account of its synthesis and qualitative human psychopharmacology was later published in his seminal 1991 book, PiHKAL (Phenethylamines I Have Known and Loved).^{[2][3]}

MEM belongs to the DOx family of compounds, a series of substituted dimethoxyamphetamines that are known for their potent and long-lasting psychedelic effects.^[2] The nomenclature "MEM" is derived from its chemical structure, reflecting the methoxy, ethoxy, and methoxy groups at the 2, 4, and 5 positions of the phenyl ring, respectively.

Shulgin's work was foundational in the exploration of the structure-activity relationships of psychedelic phenethylamines.^[4] The synthesis of MEM and other analogs was part of a systematic investigation into how modifications to the phenethylamine backbone influence psychoactivity.^[4] In his personal trials, Shulgin documented the oral dosage of MEM to be between 20 and 50 milligrams, with the effects lasting for 10 to 14 hours.^{[2][5]} The subjective effects were reported to include visual phenomena such as color enhancement and pattern movement.^[2]

Beyond Shulgin's initial explorations, there is a scarcity of documented research or clinical studies on MEM. Its history is largely confined to the annals of psychedelic chemistry and the counter-culture communities that have explored Shulgin's "creations."

Chemical Synthesis

The synthesis of MEM has been described through at least two distinct routes. The following protocols are based on established chemical literature and provide a general framework for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of MEM

A detailed synthesis of MEM was reported in the Journal of Forensic Sciences in 1990. Two primary routes were outlined, starting from 2,5-dimethoxyphenol.

Route 1: From 2,5-Dimethoxy-4-ethylbenzaldehyde

This route involves the initial synthesis of 2,5-dimethoxy-4-ethylbenzaldehyde, which is then converted to the corresponding nitrostyrene and subsequently reduced to the final amine.

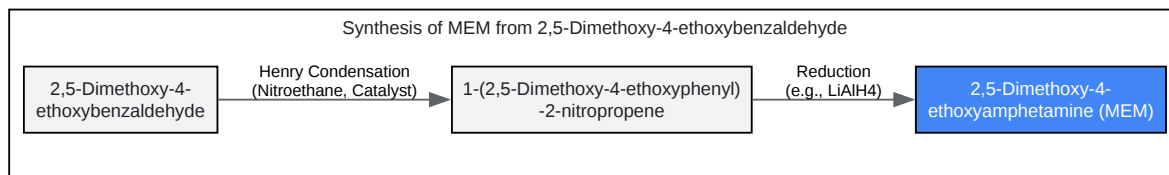
- Step 1: Ethylation of 2,5-dimethoxyphenol. 2,5-dimethoxyphenol is reacted with diethyl sulfate in the presence of a base to yield 1,4-dimethoxy-2-ethoxybenzene.
- Step 2: Vilsmeier-Haack Formylation. The resulting 1,4-dimethoxy-2-ethoxybenzene is formylated using a mixture of phosphorus oxychloride and dimethylformamide to produce 2,5-dimethoxy-4-ethoxybenzaldehyde.
- Step 3: Henry Condensation. The aldehyde is then condensed with nitroethane in the presence of a catalyst, such as ammonium acetate, to form 1-(2,5-dimethoxy-4-ethoxyphenyl)-2-nitropropene.
- Step 4: Reduction of the Nitropropene. The final step involves the reduction of the nitropropene intermediate to the primary amine, MEM. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH_4).

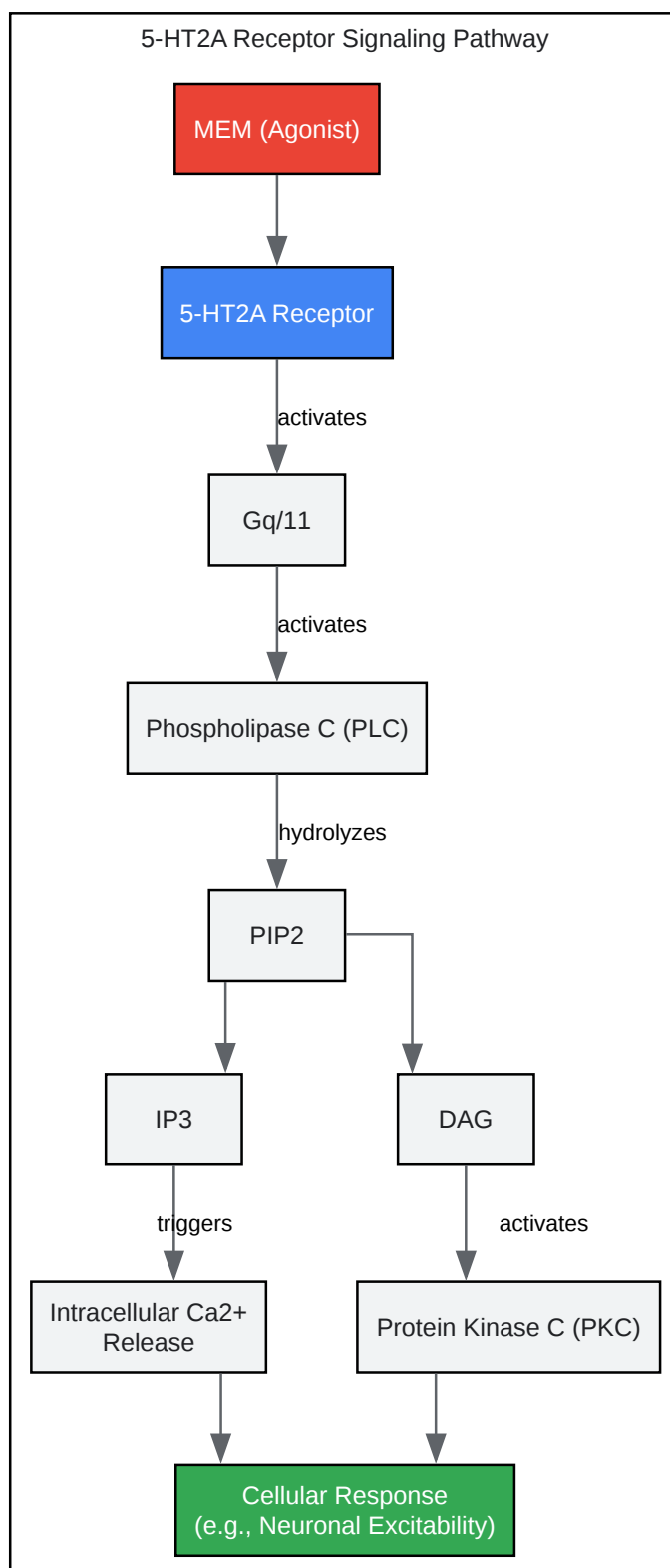
Route 2: From 2,5-dimethoxybenzaldehyde

This alternative route begins with a different starting material and proceeds through a series of substitutions and functional group transformations.

- Step 1: Nitration of 2,5-dimethoxybenzaldehyde. 2,5-dimethoxybenzaldehyde is nitrated to introduce a nitro group onto the aromatic ring.
- Step 2: Reduction of the Nitro Group. The nitro group is then reduced to an amino group.
- Step 3: Diazotization and Ethoxylation. The amino group is diazotized and subsequently replaced with an ethoxy group.
- Step 4: Conversion to Amphetamine. The resulting 2,5-dimethoxy-4-ethoxybenzaldehyde is then converted to MEM following steps 3 and 4 of Route 1.

The following diagram illustrates the general synthetic workflow starting from the key intermediate, 2,5-dimethoxy-4-ethoxybenzaldehyde.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethoxy-4-ethoxyamphetamine (MEM)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12783546/docs#an-in-depth-technical-guide-to-2-5-dimethoxy-4-ethoxyamphetamine-mem\]](https://www.benchchem.com/product/b12783546/docs#an-in-depth-technical-guide-to-2-5-dimethoxy-4-ethoxyamphetamine-mem)

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